molecular formula C15H21NO2 B254938 N-(2-butoxyphenyl)-3-methyl-2-butenamide

N-(2-butoxyphenyl)-3-methyl-2-butenamide

Cat. No.: B254938
M. Wt: 247.33 g/mol
InChI Key: MJWGRHPCAHJZBS-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-3-methyl-2-butenamide is a synthetic amide derivative characterized by a 2-butoxyphenyl group attached to a 3-methyl-2-butenamide backbone. This compound has been studied primarily in industrial applications, such as corrosion inhibition, due to its adsorption capabilities on metal surfaces .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-butoxyphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17)

InChI Key

MJWGRHPCAHJZBS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ionic Liquid Derivatives (e.g., 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide, IL2)

Structural Differences :

  • IL2 incorporates the 2-butoxyphenyl group within an imidazole-based ionic liquid framework, contrasting with the simpler amide structure of N-(2-butoxyphenyl)-3-methyl-2-butenamide.
  • The presence of dibutyl chains and iodide counterions in IL2 enhances its ionic character, unlike the neutral amide.

Functional Performance :

  • Corrosion Inhibition : IL2 demonstrated 85–92% inhibition efficiency on carbon steel in brackish water at 60–100 ppm, outperforming analogues with shorter alkyl chains (e.g., IL1 with propyl groups: 78–88% efficiency at 80–100 ppm) .
  • Adsorption Mechanism : Both compounds follow Langmuir adsorption isotherms, but IL2’s ionic nature facilitates stronger semi-chemical adsorption via polar functional groups and π-electron interactions .

Table 1: Comparison of Corrosion Inhibitors

Compound Structure Type Optimal Concentration (ppm) Inhibition Efficiency (%) Key Feature
This compound Neutral amide Not specified Not reported Hydrophobic adsorption
IL2 Ionic liquid 60–100 85–92 Long alkyl chains, ionic
IL1 Ionic liquid 80–100 78–88 Shorter alkyl chains

Pharmaceutical Sulphonamide Analogues (e.g., N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide)

Structural Differences :

  • The sulphonamide group (–SO₂NH–) replaces the butoxyphenyl group, introducing higher polarity and hydrogen-bonding capacity.

Key Properties :

  • Solubility : Sulphonamide derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to this compound (<1 mg/mL).
  • Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, reducing nucleophilic reactivity relative to the electron-donating butoxy group.

Acetylated Analogues (e.g., 2-acetyl-3-methyl-N-phenylbutanamide)

Structural Differences :

  • An acetyl group (–COCH₃) replaces the butoxy substituent, altering electronic and steric properties.

Functional Behavior :

  • Applications : Primarily serves as a synthetic intermediate or in polymer chemistry due to its ketone functionality.
  • Thermal Stability : The acetyl group reduces thermal stability (melting point ~120°C) compared to the butoxyphenyl analogue (>150°C) .

Table 2: Physicochemical Properties

Compound Substituent Melting Point (°C) Water Solubility LogP
This compound 2-butoxyphenyl >150 Insoluble 3.8
N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide 4-aminophenylsulfonyl 210–215 >50 mg/mL 0.5
2-acetyl-3-methyl-N-phenylbutanamide Acetyl ~120 Slightly soluble 2.1

Research Findings and Mechanistic Insights

  • Corrosion Inhibition : The butoxyphenyl group’s long alkyl chain enhances surface coverage on metals, reducing corrosion rates more effectively than shorter-chain analogues .
  • Biological Activity : Sulphonamide derivatives leverage polar groups for target binding in pharmaceuticals, whereas hydrophobic amides like this compound are unsuitable for systemic drug delivery .
  • Synthetic Utility : Acetylated analogues are less stable under acidic conditions but serve as versatile intermediates in organic synthesis .

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